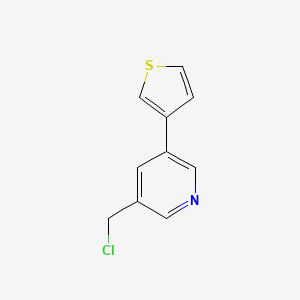
3-(Chloromethyl)-5-(3-thienyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-(3-thienyl)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group at the 3-position and a thienyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-(3-thienyl)pyridine typically involves the chloromethylation of 5-(3-thienyl)pyridine. One common method is the reaction of 5-(3-thienyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl compound, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
3-(Chloromethyl)-5-(3-thienyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The thienyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amino derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
3-(Chloromethyl)-5-(3-thienyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-(3-thienyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thienyl group may contribute to binding affinity and specificity through π-π interactions or hydrogen bonding.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)pyridine: Lacks the thienyl group, resulting in different chemical and biological properties.
5-(3-Thienyl)pyridine:
3-(Bromomethyl)-5-(3-thienyl)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Chloromethyl)-5-(3-thienyl)pyridine is unique due to the presence of both the chloromethyl and thienyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets.
属性
CAS 编号 |
170859-82-2 |
|---|---|
分子式 |
C10H8ClNS |
分子量 |
209.70 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-thiophen-3-ylpyridine |
InChI |
InChI=1S/C10H8ClNS/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9/h1-3,5-7H,4H2 |
InChI 键 |
PBMFGHZAEHLCKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1C2=CN=CC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Isobutyl-1h,1'h-[3,4'-bipyrazol]-5-amine](/img/structure/B13636391.png)
![4-[(Tert-butoxy)carbonyl]-3,3-dimethyl-1,4-oxazepane-6-carboxylicacid](/img/structure/B13636392.png)




![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
